

SR2211: A Technical Guide for Studying Th17 Cell Lineage Commitment

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Compound of Interest

Compound Name: SR2211

Cat. No.: B610972

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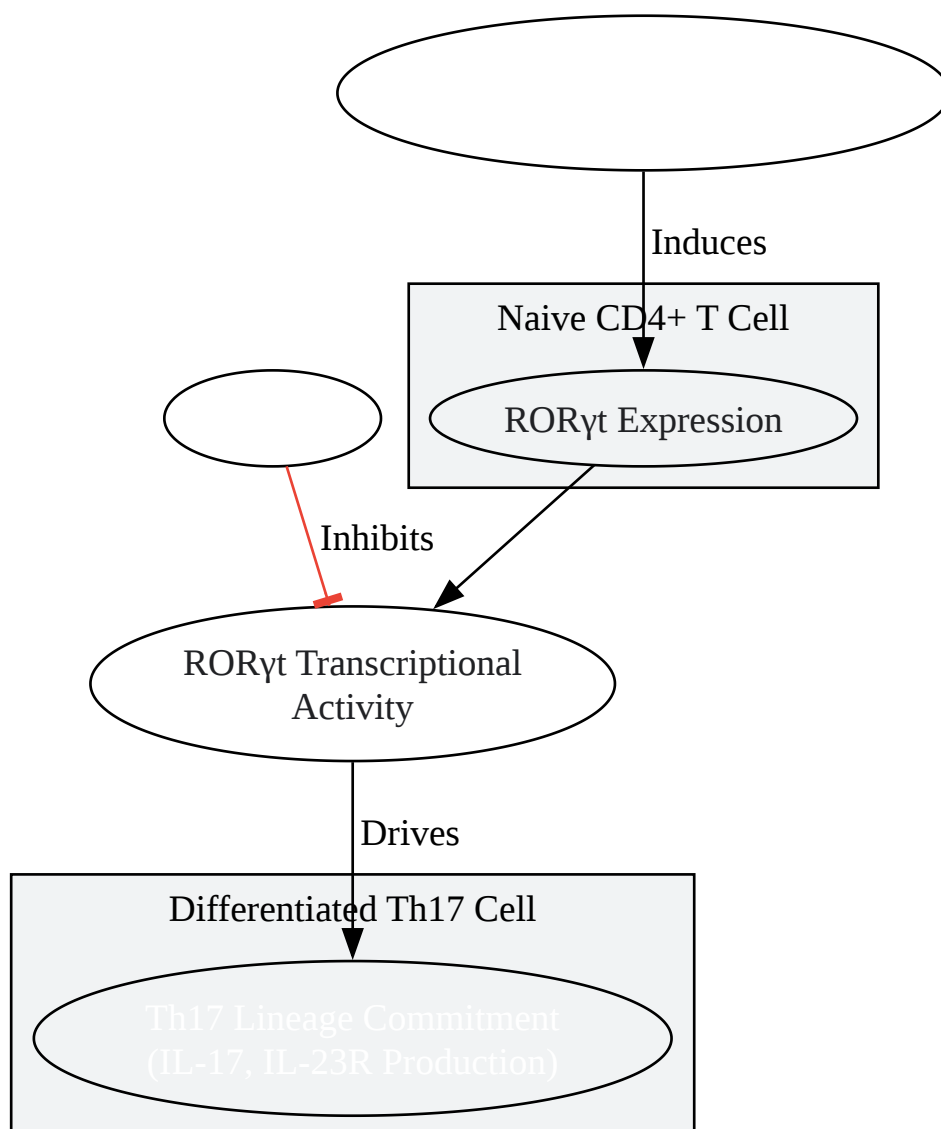
For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **SR2211**, a potent and selective synthetic inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORyt). RORyt is the master transcription factor orchestrating the differentiation of T helper 17 (Th17) cells, a critical subset of CD4+ T cells implicated in the pathology of numerous autoimmune diseases.^{[1][2][3]} By inhibiting RORyt activity, **SR2211** serves as an invaluable chemical tool for elucidating the mechanisms of Th17 lineage commitment and as a reference compound in the development of novel therapeutics for inflammatory disorders.^{[4][5]}

Core Mechanism of Action

Th17 cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).^[6] The differentiation of naive CD4+ T cells into the Th17 lineage is driven by specific cytokines, which induce the expression of RORyt.^{[5][7]} RORyt then binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL23R (the gene for the IL-23 receptor), driving their transcription and solidifying the Th17 phenotype.^{[1][8]}

SR2211 functions as a potent inverse agonist for RORyt.^{[1][9]} It binds to the ligand-binding domain of the RORyt protein, stabilizing it in a conformation that represses its transcriptional activity.^[1] This suppression of RORyt function directly inhibits the expression of key Th17 signature genes, thereby blocking Th17 cell differentiation and subsequent IL-17 production.^{[1][4]}



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Data Presentation: SR2211 Activity

The following tables summarize the quantitative data regarding the efficacy and potency of **SR2211** from various cellular assays.

Table 1: Potency and Binding Affinity of **SR2211**

Parameter	Value	Cell/Assay System	Reference
IC ₅₀	~320 nM	ROR γ Transcriptional Activity (Gal4- ROR γ LBD Assay)	[1][9]
IC ₅₀	1475 \pm 739 nM	IL-17A Production (Human CD4+ T-cells)	[10]

| Ki | 105 nM | ROR γ Binding Affinity [9] |

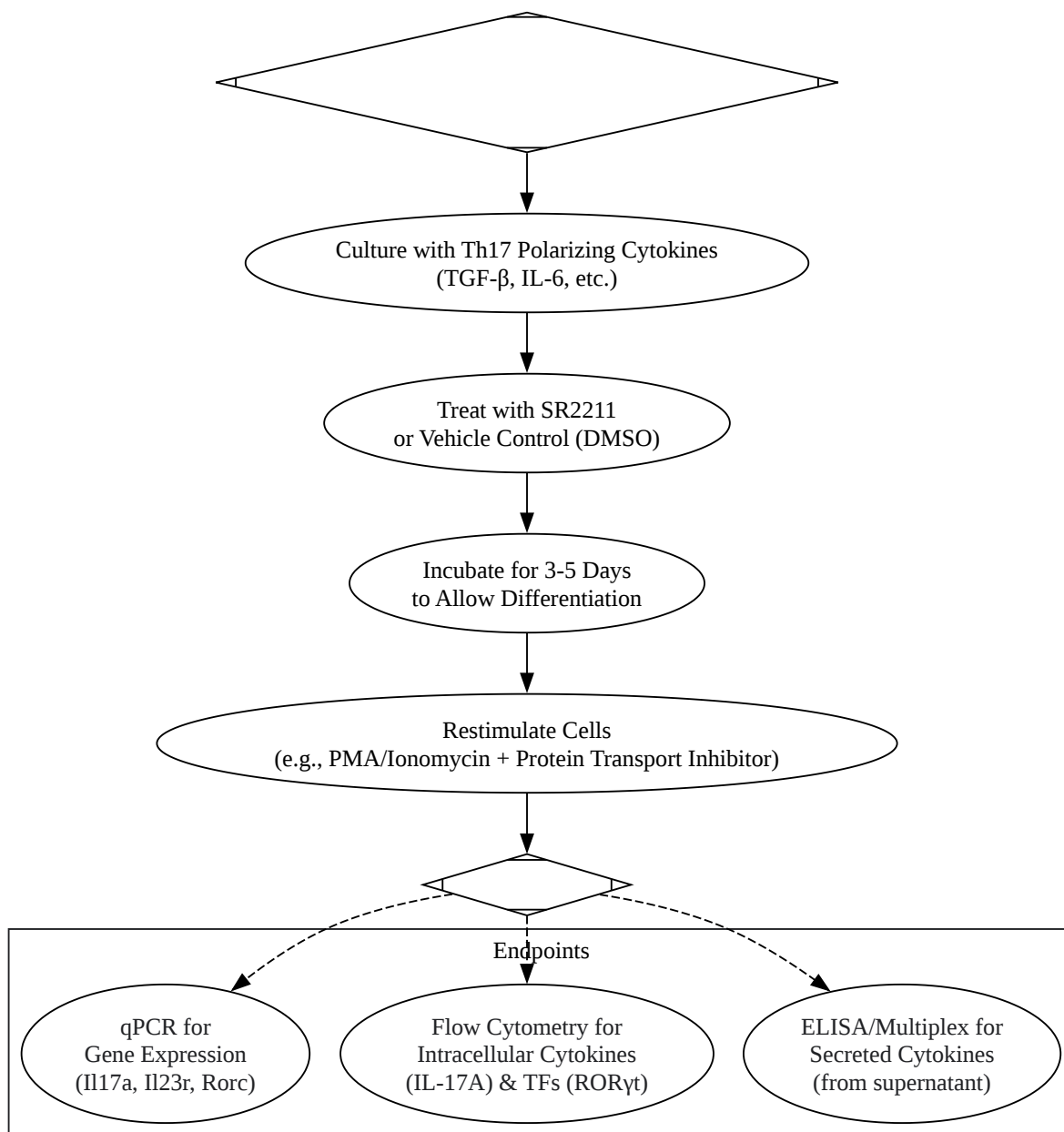
Table 2: Effect of **SR2211** on Th17-Related Gene and Protein Expression

Target	Effect	Concentration	Cell Type	Reference
IL17 mRNA	Significant Reduction	5 μ M	EL-4	[1]
IL23r mRNA	Significant Reduction	5 μ M	EL-4	[1]
IL17 Promoter Activity	>50% Suppression	Not Specified	Cotransfection Assay	[1]

| Intracellular IL-17 Protein | Significant Inhibition | 5 μ M | EL-4 [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for specific research needs.



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In Vitro Th17 Differentiation Assay (Human)

This protocol describes the differentiation of human naive CD4+ T cells into Th17 cells and treatment with **SR2211**.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Naive CD4+ T Cell Isolation Kit
- RPMI-1640 medium with 10% FBS, Penicillin/Streptomycin, L-Glutamine
- 96-well flat-bottom plates
- Anti-CD3 and Anti-CD28 antibodies
- Th17 polarizing cytokines: Recombinant Human IL-6, TGF- β 1, IL-1 β , IL-23[11]
- Neutralizing antibodies: Anti-IFN- γ , Anti-IL-4[12]
- **SR2211** (dissolved in DMSO)
- Vehicle control (DMSO)

Procedure:

- Isolate naive CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.[12]
- Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 μ g/mL in PBS) for at least 2 hours at 37°C, then wash with PBS.
- Seed naive CD4+ T cells at a density of 1×10^6 cells/mL.
- Prepare the Th17 differentiation cocktail in the culture medium containing: soluble anti-CD28 antibody (1 μ g/mL), IL-6 (10 ng/mL), TGF- β 1 (5 ng/mL), IL-23 (10 ng/mL), IL-1 β (10 ng/mL), anti-IFN- γ antibody (10 μ g/mL), and anti-IL-4 antibody (10 μ g/mL).[11][12]

- Add **SR2211** to the desired final concentrations (e.g., a dose-response from 100 nM to 10 μ M). Add an equivalent volume of DMSO for the vehicle control.
- Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 3 to 5 days.
- Proceed to analysis via flow cytometry, qPCR, or ELISA.

Intracellular Cytokine Staining by Flow Cytometry

This protocol is for detecting intracellular IL-17A protein as a measure of Th17 differentiation.

Materials:

- Differentiated T cells from the assay above
- Stimulants: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
- Protein Transport Inhibitor (e.g., Monensin or Brefeldin A)
- FACS buffer (PBS + 2% FBS)
- Fixation/Permeabilization Buffer Kit
- Fluorochrome-conjugated antibodies: Anti-CD4, Anti-IL-17A, Isotype Control

Procedure:

- Four to five hours before harvesting, restimulate the cells by adding PMA (50 ng/mL) and Ionomycin (1 μ g/mL) to the culture.[\[1\]](#)[\[13\]](#)
- For the final 2-4 hours of stimulation, add a protein transport inhibitor to allow for the intracellular accumulation of cytokines.[\[1\]](#)[\[13\]](#)
- Harvest the cells and wash with FACS buffer.
- Perform cell surface staining (e.g., for CD4) according to the antibody manufacturer's protocol.
- Fix and permeabilize the cells using a commercial fixation/permeabilization kit.[\[12\]](#)

- Perform intracellular staining by incubating the permeabilized cells with anti-IL-17A antibody or its corresponding isotype control for 30 minutes at 4°C in the dark.
- Wash the cells with permeabilization buffer.
- Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the percentage of IL-17A+ cells within the CD4+ T cell gate.

Gene Expression Analysis by Quantitative RT-PCR

This protocol measures the mRNA levels of key Th17-related genes.

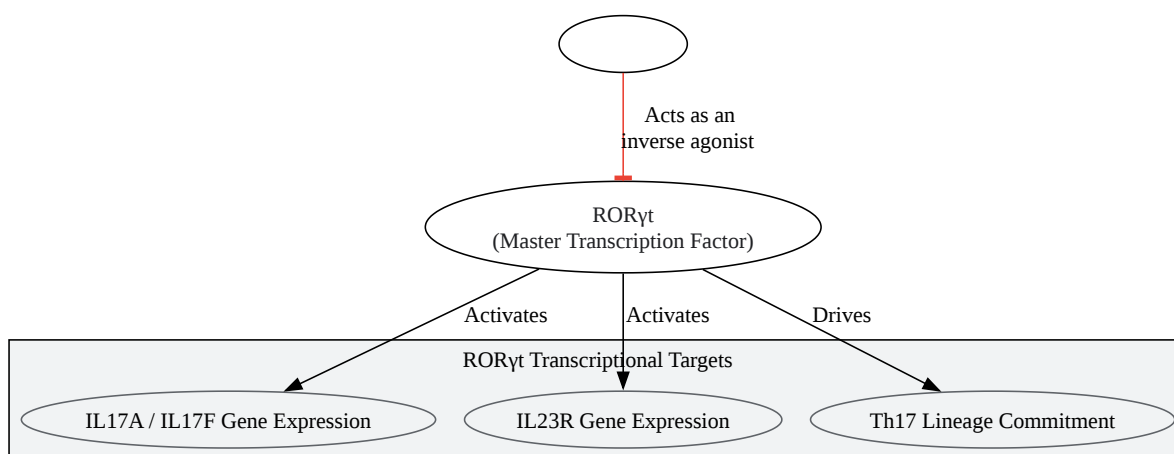
Materials:

- Differentiated T cells
- RNA Lysis Buffer (e.g., TRIzol)
- RNA Isolation Kit
- cDNA Synthesis Kit
- SYBR Green or TaqMan qPCR Master Mix
- Primers for target genes (IL17A, IL23R, RORC) and a housekeeping gene (GAPDH or ACTB).

Procedure:

- Harvest differentiated T cells and lyse them directly in the well or after pelleting.
- Isolate total RNA using an appropriate kit, including a DNase I treatment step to remove genomic DNA contamination.
- Synthesize cDNA from the purified RNA using a reverse transcription kit.
- Set up qPCR reactions using SYBR Green or TaqMan chemistry with primers for your genes of interest and a housekeeping gene for normalization.

- Run the qPCR plate on a real-time PCR machine.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression in **SR2211**-treated samples compared to vehicle-treated controls.[1]



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Conclusion

SR2211 is a well-characterized and potent tool for the specific inhibition of RORyt. Its utility in suppressing Th17 cell differentiation and function makes it indispensable for research into the molecular pathways governing T cell lineage commitment. For researchers in immunology and drug development, **SR2211** provides a reliable method to probe the consequences of RORyt inhibition in various in vitro and in vivo models of autoimmune and inflammatory diseases.[1][5][14]

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